N,N-Diethyl-N',N'-dimethylethylenediamine CAS 123-10-4 properties
N,N-Diethyl-N',N'-dimethylethylenediamine CAS 123-10-4 properties
An In-depth Technical Guide to N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4)
Introduction: Navigating the Landscape of a Niche Diamine
N,N-Diethyl-N',N'-dimethylethylenediamine, identified by the CAS number 123-10-4, is a substituted aliphatic diamine with the molecular formula C8H20N2.[1][2] As a member of the ethylenediamine family, it possesses two tertiary amine functional groups, which are expected to define its chemical reactivity and utility. This guide provides a comprehensive overview of the available technical information for this specific isomer.
It is critical to note that N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4) is a rare chemical with limited publicly available experimental data. Much of the in-depth research and safety documentation pertains to its structural isomers. Therefore, this guide will present the known data for CAS 123-10-4 and, where appropriate, provide context and predictive insights based on the well-characterized properties of its isomers. This comparative approach is designed to offer researchers and drug development professionals a robust framework for handling, characterizing, and exploring the potential of this unique molecule.
Molecular Structure and Isomerism
The structure of N,N-Diethyl-N',N'-dimethylethylenediamine features an ethane backbone with a diethylamino group on one nitrogen and a dimethylamino group on the other. This asymmetric substitution pattern distinguishes it from other C8H20N2 diamine isomers. Understanding this structural nuance is paramount for predicting its reactivity, steric hindrance, and coordination properties.
Caption: Molecular Structure of N,N-Diethyl-N',N'-dimethylethylenediamine.
The specific arrangement of alkyl groups has significant implications. For instance, the differing steric bulk around the two nitrogen atoms (diethyl vs. dimethyl) can influence which amine group participates in a reaction, a key consideration in synthetic chemistry and catalyst design.
Physicochemical Properties: A Comparative Overview
The available data for N,N-Diethyl-N',N'-dimethylethylenediamine is limited and largely predictive. To provide a functional dataset for laboratory use, the table below compares its known properties with those of its more thoroughly studied isomers.
Table 1: Physicochemical Properties of N,N-Diethyl-N',N'-dimethylethylenediamine and Its Isomers
| Property | N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4) | N,N'-Diethyl-N,N'-dimethylethylenediamine (CAS 106-66-1) | N,N-Diethylethylenediamine (CAS 100-36-7) | N,N'-Dimethylethylenediamine (CAS 110-70-3) |
| Molecular Formula | C8H20N2[1][2] | C8H20N2[3] | C6H16N2[4] | C4H12N2[5] |
| Molecular Weight | 144.26 g/mol [1][2] | 144.26 g/mol [3] | 116.20 g/mol [4] | 88.15 g/mol [5] |
| Boiling Point | 156-177 °C[1][6] | Not Available | 145-147 °C[7] | 120 °C[5] |
| Density | 0.823 g/cm³ (Predicted)[1][6] | Not Available | 0.827 g/cm³ at 25 °C[7] | 0.819 g/mL[5] |
| Refractive Index | Not Available | Not Available | n20/D 1.436[8] | n20/D 1.43[9] |
| pKa | 8.72 ± 0.50 (Predicted)[1][6] | Not Available | Not Available | Not Available |
| TSCA Status | Listed[1][6] | Listed[3] | Listed[4] | Listed[10] |
Proposed Protocol for Spectroscopic Characterization
Given the absence of published spectra for CAS 123-10-4, a rigorous, multi-technique approach is required for unequivocal identification and quality control. The following protocol outlines a self-validating workflow for researchers.
Objective: To confirm the identity and purity of N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4) and distinguish it from its isomers.
Caption: Workflow for Spectroscopic Verification.
Detailed Methodology:
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Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard for NMR referencing.
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¹H NMR Spectroscopy:
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Rationale: To identify and quantify the different types of protons (ethyl, methyl, ethylene bridge).
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Expected Signals: A quartet and a triplet characteristic of the ethyl groups, a singlet for the N-methyl protons, and a singlet for the ethylene bridge protons. The integration of these peaks should correspond to a 4:6:6:4 ratio.
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¹³C NMR Spectroscopy:
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Rationale: To count the number of unique carbon environments.
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Expected Signals: Six distinct signals corresponding to the two CH3 carbons of the ethyl groups, the two CH2 carbons of the ethyl groups, the two N-methyl carbons, and the two carbons of the ethylene bridge.
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FTIR Spectroscopy:
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Rationale: To confirm the functional groups present.
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Expected Signals: C-H stretching vibrations around 2850-2970 cm⁻¹ and C-N stretching in the 1020-1250 cm⁻¹ region. Crucially, the absence of a broad N-H stretching band between 3300-3500 cm⁻¹ will confirm that both amine groups are tertiary.[4]
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-
Mass Spectrometry (GC-MS):
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Rationale: To determine the molecular weight and characteristic fragmentation pattern.
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Expected Fragments: A molecular ion peak [M]⁺ at m/z = 144. The primary fragmentation pathway for aliphatic amines is cleavage at the Cα-Cβ bond. Expect major fragments corresponding to the loss of alkyl groups attached to the nitrogen atoms.
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Conceptual Synthesis Pathway
While a specific synthesis for CAS 123-10-4 is not readily found in the literature, a plausible route can be designed based on standard organic chemistry principles, such as the reductive amination of an appropriate precursor or sequential N-alkylation. A common approach for synthesizing asymmetric ethylenediamines involves a multi-step process.
Caption: Conceptual Synthesis via Sequential Alkylation.
This proposed pathway involves the stepwise alkylation of a less substituted ethylenediamine. The choice of base and solvent would be critical to control the extent of alkylation and minimize side reactions. Purification by distillation would likely be necessary to isolate the desired product from starting materials and partially alkylated intermediates.
Potential Applications: An Extrapolation from Isomers
Based on the established uses of its isomers, N,N-Diethyl-N',N'-dimethylethylenediamine holds potential in several key areas of chemical research and development:
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Coordination Chemistry and Catalysis: Like other diamines, it can act as a bidentate ligand to form stable chelate complexes with transition metals.[5][11] The asymmetric nature of the N-substituents could be explored to create catalysts for asymmetric synthesis.
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Polymer Science: It could serve as a curing agent for epoxy resins or as a chain extender in the production of polyurethanes.[9][11] The rate of curing and the final properties of the polymer would be influenced by the specific structure of this diamine.
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Pharmaceutical and Agrochemical Synthesis: Substituted ethylenediamines are common building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[9][11] This compound could be utilized as a versatile intermediate in the development of novel molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 123-10-4 is not widely available, the general hazards can be inferred from its chemical class and the data for its isomers. Aliphatic amines of this type are typically flammable, corrosive, and can cause severe skin and eye damage.[7][10]
General Handling Protocol:
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Engineering Controls: Always handle this chemical in a well-ventilated laboratory fume hood. Ensure that an eyewash station and safety shower are readily accessible.[10]
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
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Respiratory Protection: If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
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-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed to prevent absorption of moisture and carbon dioxide from the air.[10]
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First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
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Conclusion
N,N-Diethyl-N',N'-dimethylethylenediamine (CAS 123-10-4) represents an intriguing but under-characterized molecule. Its asymmetric structure offers potential for novel applications in catalysis, polymer science, and synthetic chemistry. However, the current lack of comprehensive experimental data necessitates a cautious and methodical approach by researchers. This guide has provided the foundational information available, a framework for its complete characterization, and essential safety protocols based on the properties of its well-understood isomers. Further research to populate the data gaps for this compound is essential to unlock its full scientific and commercial potential.
References
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Wikipedia. N,N'-Dimethylethylenediamine. [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: N,N'-Dimethylethylenediamine. [Link]
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PubChem, National Institutes of Health. diethyl-N,N'-dimethylethylenediamine | C8H20N2 | CID 66942. [Link]
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Carl ROTH. Safety Data Sheet: N,N-diethylethanamine. [Link]
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PubChem, National Institutes of Health. N,N-Diethylethylenediamine | C6H16N2 | CID 60993. [Link]
- Google Patents. CN103012156A - Preparation method of N,N-diethylethylenediamine.
- Google Patents. CN108084033B - Preparation method of N, N-diethyl ethylenediamine.
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Thermo Fisher Scientific. SAFETY DATA SHEET. (2010). [Link]
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The Good Scents Company. N,N'-diethyl ethylene diamine, 111-74-0. [Link]
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